

Application Notes and Protocols: Acriflavine Hydrochloride in Flow Cytometry

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Compound of Interest

Compound Name: Acriflavine hydrochloride

Cat. No.: B1501712

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Introduction

Acriflavine hydrochloride is a versatile fluorescent dye and a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[1][2] Its ability to intercalate with nucleic acids makes it a valuable tool in flow cytometry for the analysis of cell cycle progression and the detection of apoptosis.[3][4] This document provides detailed application notes and experimental protocols for the use of **Acriflavine hydrochloride** in these key research areas.

Acriflavine hydrochloride's fluorescent properties allow for the differential staining of DNA and RNA, providing deeper insights into cellular states. When excited by a blue laser, it emits green fluorescence when bound to double-stranded DNA and red fluorescence when bound to single-stranded RNA, similar to the well-known dye Acridine Orange. This dual-emission characteristic enables the distinction between quiescent (G0), proliferating (G1, S, G2/M), and apoptotic cell populations.

Key Applications

- **Cell Cycle Analysis:** Differentiate between quiescent (G0) and proliferating (G1, S, G2/M) cell populations based on differential DNA and RNA staining.
- **Apoptosis Detection:** Identify and quantify apoptotic cells through the detection of the sub-G1 peak, which represents fragmented DNA.

- HIF-1 Inhibition Studies: In conjunction with other markers, assess the effects of HIF-1 inhibition on cell cycle and apoptosis.[\[1\]](#)[\[2\]](#)

Data Presentation

Table 1: Physicochemical and Fluorescent Properties of **Acriflavine Hydrochloride**

Property	Value	Reference
Molecular Formula	C14H14ClN3·HCl	N/A
Molecular Weight	296.20 g/mol	N/A
Excitation Wavelength (in water)	~416 nm	Sigma-Aldrich
Emission Wavelength (in water)	~514 nm	Sigma-Aldrich
Solubility (in water)	330 mg/mL	Sigma-Aldrich

Table 2: Recommended Staining Parameters for Flow Cytometry

Parameter	Cell Cycle Analysis	Apoptosis Detection
Cell Type	Adherent or suspension cells	Adherent or suspension cells
Fixation	70% Ethanol	70% Ethanol
Acriflavine HCl Concentration	1-5 µg/mL	1-5 µg/mL
Incubation Time	15-30 minutes at room temperature	15-30 minutes at room temperature
Incubation Conditions	Protected from light	Protected from light
RNase A Treatment	Recommended for precise DNA content	Optional, but recommended for sub-G1 analysis
Excitation Laser	488 nm (Blue)	488 nm (Blue)
Emission Filters	Green (~530/30 nm), Red (>670 nm)	Green (~530/30 nm) for DNA content

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Acriflavine Hydrochloride

This protocol details the steps for staining fixed cells with **Acriflavine hydrochloride** to analyze the cell cycle distribution based on DNA and RNA content.

Materials:

- **Acriflavine hydrochloride** (powder)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 70% Ethanol (ice-cold)
- RNase A (100 µg/mL solution)
- Flow cytometer with a 488 nm laser and appropriate filters

Procedure:

- Cell Preparation:
 - Harvest approximately 1×10^6 cells per sample.
 - Wash the cells once with cold PBS by centrifuging at $300 \times g$ for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in 500 μ L of cold PBS.
- Fixation:
 - Gently vortex the cell suspension while adding 4.5 mL of ice-cold 70% ethanol dropwise.
 - Incubate the cells on ice or at -20°C for at least 30 minutes. Note: Cells can be stored in ethanol at -20°C for several weeks.
- Staining:
 - Centrifuge the fixed cells at $300 \times g$ for 5 minutes and discard the ethanol.
 - Wash the cell pellet once with 5 mL of PBS.
 - Resuspend the pellet in 1 mL of PBS containing 100 $\mu\text{g/mL}$ RNase A to ensure only DNA is stained for cell cycle analysis.
 - Incubate for 30 minutes at 37°C .
 - Add **Acriflavine hydrochloride** to a final concentration of 1-5 $\mu\text{g/mL}$.
 - Incubate for 15-30 minutes at room temperature, protected from light.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer equipped with a 488 nm laser.
 - Collect green fluorescence (e.g., using a 530/30 nm bandpass filter) for DNA content and red fluorescence (e.g., using a >670 nm longpass filter) for RNA content.

- Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters.
- Generate a histogram of green fluorescence intensity to visualize the G0/G1, S, and G2/M phases of the cell cycle.
- Generate a bivariate dot plot of green (DNA) versus red (RNA) fluorescence to distinguish quiescent G0 cells (low RNA) from cycling G1 cells (higher RNA).

Protocol 2: Apoptosis Detection using Acriflavine Hydrochloride

This protocol outlines the procedure for identifying apoptotic cells by detecting the sub-G1 peak resulting from DNA fragmentation.

Materials:

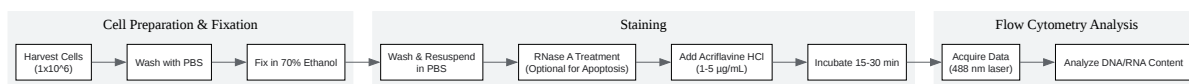
- **Acriflavine hydrochloride** (powder)
- Phosphate-Buffered Saline (PBS), pH 7.4
- 70% Ethanol (ice-cold)
- Flow cytometer with a 488 nm laser and a green fluorescence detector

Procedure:

- Cell Preparation and Fixation:
 - Follow steps 1 and 2 from the Cell Cycle Analysis protocol to prepare and fix the cells. It is crucial to collect both adherent and floating cells to include the apoptotic population.
- Staining:
 - Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
 - Wash the cell pellet once with 5 mL of PBS.
 - Resuspend the cell pellet in 1 mL of PBS.

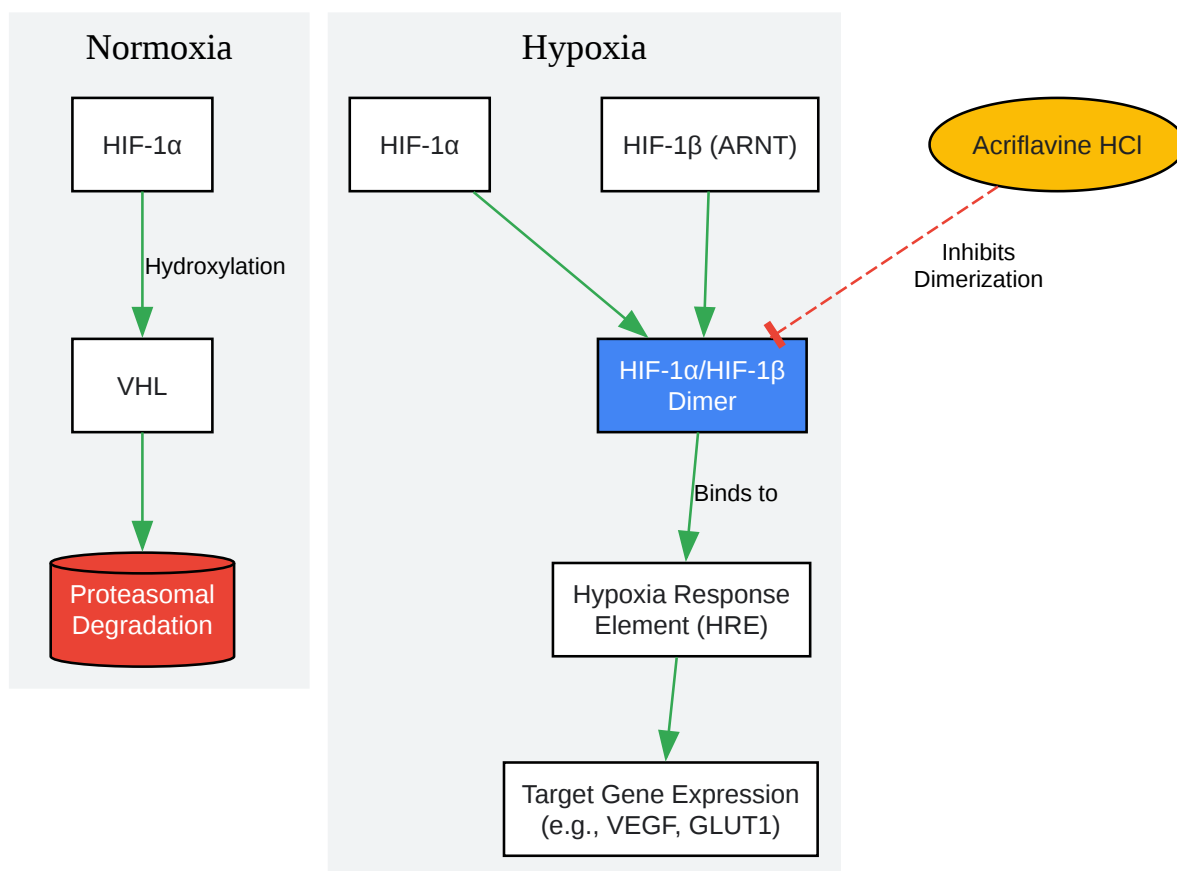
- Add **Acriflavine hydrochloride** to a final concentration of 1-5 µg/mL.
- Incubate for 15-30 minutes at room temperature, protected from light.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer using a 488 nm excitation laser.
 - Collect green fluorescence (e.g., using a 530/30 nm bandpass filter) to measure DNA content.
 - Use a linear scale for the fluorescence channel to better resolve the sub-G1 peak.
 - Generate a histogram of green fluorescence intensity. Apoptotic cells will appear as a distinct peak to the left of the G0/G1 peak, representing cells with fractional DNA content.

Visualizations



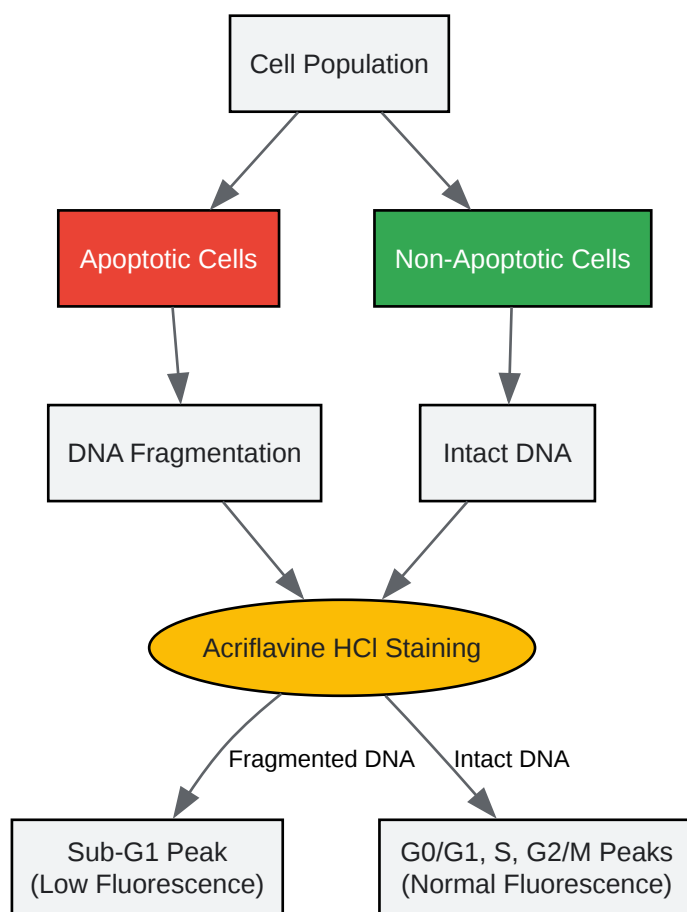
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Caption: Experimental workflow for cell staining with **Acriflavine hydrochloride**.



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Caption: **Acriflavine hydrochloride** inhibits HIF-1 signaling.



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Caption: Logic for detecting apoptosis with **Acriflavine hydrochloride**.

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